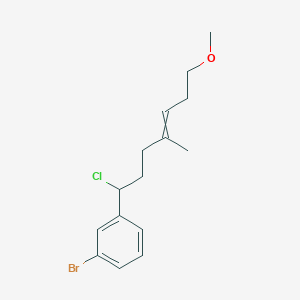
1-Bromo-3-(1-chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(1-chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene is an organic compound that belongs to the class of aromatic halides. This compound features a benzene ring substituted with a bromine atom and a complex aliphatic side chain containing chlorine and methoxy groups. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(1-chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene typically involves multi-step organic reactions. One common approach is the bromination of a suitable benzene derivative followed by the introduction of the aliphatic side chain through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods may also incorporate purification steps such as distillation, crystallization, and chromatography to isolate the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(1-chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the aliphatic side chain can be reduced to a single bond using hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of new aromatic compounds with different substituents.
Oxidation: Production of aldehydes or carboxylic acids.
Reduction: Saturated aliphatic side chains.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(1-chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(1-chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and substituents can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-methoxybenzene: A simpler aromatic halide with a methoxy group.
1-Chloro-3-methoxybenzene: Similar structure but with a chlorine substituent instead of bromine.
1-Bromo-4-methoxybenzene: Positional isomer with the methoxy group at the para position.
Uniqueness
1-Bromo-3-(1-chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene is unique due to its complex aliphatic side chain, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
651332-16-0 |
|---|---|
Molekularformel |
C15H20BrClO |
Molekulargewicht |
331.67 g/mol |
IUPAC-Name |
1-bromo-3-(1-chloro-7-methoxy-4-methylhept-4-enyl)benzene |
InChI |
InChI=1S/C15H20BrClO/c1-12(5-4-10-18-2)8-9-15(17)13-6-3-7-14(16)11-13/h3,5-7,11,15H,4,8-10H2,1-2H3 |
InChI-Schlüssel |
RKRKLMCOQHFJJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCOC)CCC(C1=CC(=CC=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


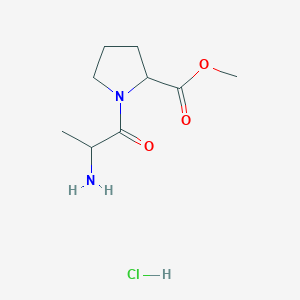


![(-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide](/img/structure/B12514925.png)
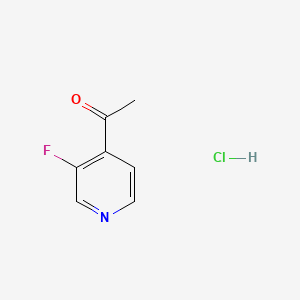
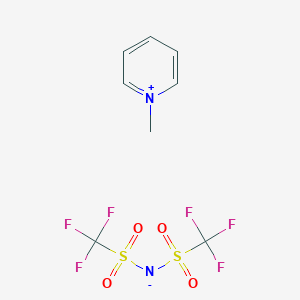
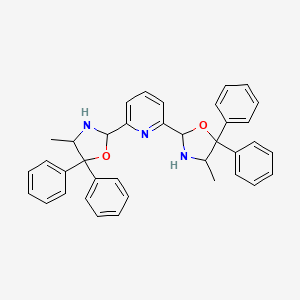
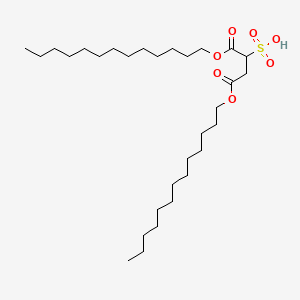

![Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane](/img/structure/B12514968.png)
![2-Bromo-imidazo[1,2-a]pyridin-7-ol](/img/structure/B12514976.png)
![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate](/img/structure/B12514992.png)
![1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12514993.png)

